Razobazam

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

準備方法

ラゾバザムは、さまざまな合成経路によって合成することができます。 一般的な方法の1つは、3,8-ジメチル-4-フェニル-2H-ピラゾロ[3,4-b][1,4]ジアゼピンと適切な試薬を制御された条件下で反応させる方法です . 工業生産方法は通常、収率と純度を高くするために最適化された反応条件を用いた大規模合成を伴います .

化学反応の分析

ラゾバザムは、次のようないくつかの種類の化学反応を受けます。

酸化: ラゾバザムは、制御された条件下で過マンガン酸カリウムまたは過酸化水素などの一般的な酸化剤を用いて酸化することができます。

還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。

置換: ラゾバザムは置換反応、特に求核置換反応を受け、求核剤が特定の官能基を置換します。

これらの反応で使用される一般的な試薬および条件には、有機溶媒、触媒、および制御された温度が含まれます。 これらの反応で生成される主要な生成物は、使用される特定の試薬および条件によって異なります .

科学的研究の応用

ラゾバザムには、いくつかの科学研究における応用があります。

化学: ベンゾジアゼピン誘導体の研究における基準化合物として使用されます。

生物学: 動物モデルにおける認知機能と神経細胞密度への影響について調査されています.

作用機序

ラゾバザムの作用機序は、他のベンゾジアゼピンとは異なります。 ラゾバザムは、主に中枢神経系を標的とし、前頭前皮質の神経細胞密度を増加させることで認知機能を向上させます . 関与する正確な分子経路は現在も調査中ですが、ラゾバザムは神経伝達物質活性、特にγ-アミノ酪酸(GABA)受容体の調節を介すると考えられています .

類似化合物との比較

ラゾバザムは、そのノオトロピック効果により、ベンゾジアゼピンの中でユニークです。 類似の化合物には以下が含まれます。

ゾメバザム: 認知機能を高める作用を持つ別のベンゾジアゼピン誘導体です.

クロバザム: 主に不安解消効果のために使用されるベンゾジアゼピンです.

生物活性

Razobazam is a benzodiazepine derivative that has garnered attention for its unique biological activities, particularly its nootropic effects. Discovered in the late 20th century, this compound exhibits a mechanism of action distinct from traditional benzodiazepines, leading to various potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Chemical Formula : C₁₄H₁₄N₄O₂

- Molar Mass : 270.292 g/mol

- CAS Number : [Not provided in sources]

This compound's mechanism of action differs significantly from that of conventional benzodiazepines. While typical benzodiazepines primarily enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at GABA_A receptors, this compound appears to exert its effects through alternative pathways. Research indicates that it may influence cognitive functions and neuronal activity without the sedative effects commonly associated with benzodiazepines .

Nootropic Effects

Animal studies have demonstrated that this compound produces nootropic effects, which are associated with enhanced cognitive functions such as memory and learning. These effects are particularly notable in models of social deprivation where cognitive deficits are present .

Antimicrobial and Anticancer Properties

Recent studies have suggested that this compound may possess antimicrobial and anticancer properties. For instance, it has been evaluated alongside other compounds for its potential to inhibit various cancer cell lines and microbial growth. The following table summarizes some key findings:

| Study | Cell Line/Organism | Effect Observed | Concentration Tested |

|---|---|---|---|

| Das et al. (2022) | Entamoeba histolytica | Micromolar activity | Not specified |

| Becerra et al. (2021) | Trypanosoma cruzi | Dose-dependent growth inhibition | 25-50 μg/mL |

| Pagliero et al. (2020) | Various cancer cell lines | Inhibition of proliferation | Varies by study |

Case Studies

- Functional Activity in Socially Deprived Rats : A study assessed the cognitive enhancement produced by this compound in socially deprived rats using an active avoidance test. The results indicated significant improvements in functional brain activity post-treatment, suggesting potential applications in cognitive dysfunction therapies .

- Antimicrobial Activity : Research has shown that this compound derivatives exhibit antimicrobial activity comparable to established treatments against Gram-positive and Gram-negative bacteria, indicating its potential as an alternative therapeutic agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially explained through SAR studies, which explore how modifications to its chemical structure affect its biological properties. For instance, variations in substituents on the benzodiazepine ring have been linked to changes in potency against specific targets such as microbial organisms and cancer cells .

特性

CAS番号 |

78466-98-5 |

|---|---|

分子式 |

C14H14N4O2 |

分子量 |

270.29 g/mol |

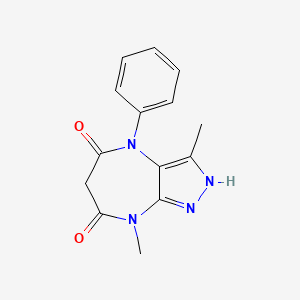

IUPAC名 |

3,8-dimethyl-4-phenyl-2H-pyrazolo[3,4-b][1,4]diazepine-5,7-dione |

InChI |

InChI=1S/C14H14N4O2/c1-9-13-14(16-15-9)17(2)11(19)8-12(20)18(13)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,15,16) |

InChIキー |

RHZDHINXKVZTEF-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=NN1)N(C(=O)CC(=O)N2C3=CC=CC=C3)C |

正規SMILES |

CC1=C2C(=NN1)N(C(=O)CC(=O)N2C3=CC=CC=C3)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

3,8-dimethyl-4-phenyl-5,6,7,8-tetrahydropyrazolo-(3,4-b)(1,5)-diazepine-1H,4H-5,7-dione HOE 175 HOE-175 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。